N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a thiophene ring substituted with cyano, ethyl, and methyl groups, and a propanamide chain attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano, ethyl, and methyl groups can be introduced through various substitution reactions.
Attachment of the Propanamide Chain: The propanamide chain can be attached via an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-hydroxyphenyl)propanamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the methoxyphenyl group and the substituted thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMGCPMBHSNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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